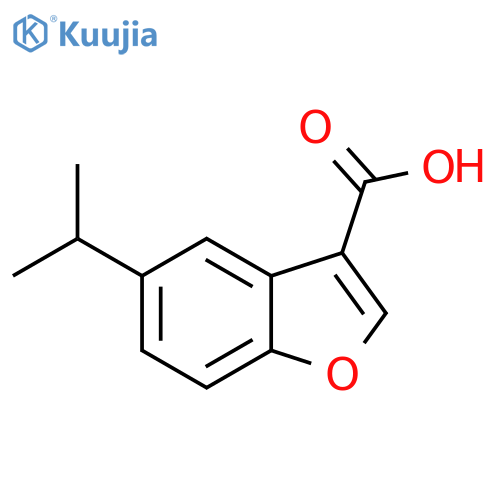

Cas no 1504251-86-8 (5-(propan-2-yl)-1-benzofuran-3-carboxylic acid)

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid

-

- MDL: MFCD21281682

- インチ: 1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(6-15-11)12(13)14/h3-7H,1-2H3,(H,13,14)

- InChIKey: NCJRTVAMEVMFCN-UHFFFAOYSA-N

- SMILES: O1C2=CC=C(C(C)C)C=C2C(C(O)=O)=C1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- Boiling Point: 342.2±22.0 °C at 760 mmHg

- フラッシュポイント: 160.8±22.3 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-202385-0.1g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95.0% | 0.1g |

$127.0 | 2025-02-20 | |

| Chemenu | CM463551-250mg |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95%+ | 250mg |

$181 | 2023-02-17 | |

| Chemenu | CM463551-500mg |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95%+ | 500mg |

$316 | 2023-02-17 | |

| TRC | B526488-50mg |

5-(propan-2-yl)-1-benzofuran-3-carboxylic Acid |

1504251-86-8 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM463551-1g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95%+ | 1g |

$416 | 2023-02-17 | |

| Enamine | EN300-202385-10.0g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95.0% | 10.0g |

$1564.0 | 2025-02-20 | |

| TRC | B526488-100mg |

5-(propan-2-yl)-1-benzofuran-3-carboxylic Acid |

1504251-86-8 | 100mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-202385-0.05g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95.0% | 0.05g |

$85.0 | 2025-02-20 | |

| Enamine | EN300-202385-1.0g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95.0% | 1.0g |

$365.0 | 2025-02-20 | |

| Enamine | EN300-202385-1g |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid |

1504251-86-8 | 95% | 1g |

$365.0 | 2023-09-16 |

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid 関連文献

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

5-(propan-2-yl)-1-benzofuran-3-carboxylic acidに関する追加情報

5-(Propan-2-yl)-1-benzofuran-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1504251-86-8, commonly referred to as 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid, is a structurally unique organic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a furan ring fused to a benzene ring. The presence of the propan-2-yl group at the 5-position and the carboxylic acid group at the 3-position imparts distinctive chemical and physical properties to this molecule.

Benzofuran derivatives have been extensively studied due to their potential applications in drug discovery, material synthesis, and as intermediates in organic synthesis. The 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid structure is particularly interesting because it combines the aromatic stability of the benzofuran core with functional groups that can participate in various chemical reactions. The carboxylic acid group, for instance, can act as a versatile functional group for further modifications, such as esterification or amidation, opening up avenues for its use in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of benzofuran-based compounds in the development of novel materials with tailored properties. For example, researchers have explored the use of 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid as a building block for constructing advanced materials with applications in optoelectronics and sensors. The unique electronic properties of the benzofuran moiety, combined with the functional versatility of the carboxylic acid group, make this compound a promising candidate for such applications.

In terms of synthesis, 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid can be prepared through various routes, including oxidative coupling reactions and cyclization processes. One notable approach involves the oxidation of an appropriate dihydrobenzofuran derivative to form the aromatic benzofuran structure. The introduction of the propan-2-yl group typically occurs via alkylation or acylation reactions, followed by hydrolysis to yield the carboxylic acid functionality.

The chemical stability and reactivity of 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid have been investigated in recent studies. These studies reveal that the compound exhibits moderate thermal stability, making it suitable for use in processes that require elevated temperatures. Additionally, its reactivity towards nucleophilic substitution and condensation reactions has been exploited in the synthesis of more complex molecules.

From an environmental perspective, benzofuran derivatives like 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid have been evaluated for their biodegradability and environmental impact. Initial findings suggest that these compounds exhibit moderate biodegradability under aerobic conditions, which is an important consideration for their use in industrial and agricultural applications.

In conclusion, 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid (CAS No. 1504251-86-8) is a versatile organic compound with significant potential in various scientific and industrial domains. Its unique structure, functional groups, and chemical properties make it a valuable tool for researchers and developers working in fields ranging from pharmaceuticals to materials science. As ongoing research continues to uncover new applications and insights into this compound's behavior, its role in advancing scientific knowledge and technological innovation is likely to grow further.

1504251-86-8 (5-(propan-2-yl)-1-benzofuran-3-carboxylic acid) Related Products

- 2229538-83-2(methyl 6-(1-cyanoethyl)pyridine-3-carboxylate)

- 2097955-96-7(4-(Azetidin-3-yl)morpholine-3,5-dione hydrochloride)

- 1821309-69-6(4-methoxy-1-methyl-N-(5-methylisoxazol-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2172383-02-5(2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran)

- 90390-14-0(N-[4-(trifluoromethyl)benzyl]butan-1-amine)

- 865286-04-0(4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1591549-60-8(2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride)

- 1212964-05-0((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol)

- 556110-52-2(2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one)

- 76308-14-0(CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-)